5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
Description
This compound belongs to the benzo[b][1,6]naphthyridine family, characterized by a fused bicyclic core with a 1,6-ring junction. Key structural features include:
- Substituents: Methyl groups at positions 5, 6, and 8, which enhance steric bulk and may influence solubility or metabolic stability.
- Carboxamide moiety: An N-(m-tolyl) carboxamide at position 2, distinguishing it from sulfur-containing analogs (e.g., carbothioamides) and modulating electronic properties.
Properties
IUPAC Name |
5,6,8-trimethyl-N-(3-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-14-6-5-7-17(11-14)24-23(28)26-9-8-20-19(13-26)22(27)18-12-15(2)10-16(3)21(18)25(20)4/h5-7,10-12H,8-9,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQGBVNRDOYSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6,8-Trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound belonging to the class of naphthyridine derivatives. These compounds have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a naphthyridine core which is known for its pharmacological significance.
1. Anticancer Activity
Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound may similarly demonstrate efficacy against specific cancer types by targeting cellular pathways involved in tumor growth.
2. Antimicrobial Properties
Naphthyridine derivatives have been reported to possess antimicrobial activities against a range of pathogens. For example, studies on similar compounds have demonstrated effectiveness against bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.
3. Anti-inflammatory Effects
Several studies highlight the anti-inflammatory properties of naphthyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may exhibit similar mechanisms that could be beneficial in treating inflammatory diseases.
4. Neuroprotective Effects
The neuroprotective potential of naphthyridine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in reducing oxidative stress and enhancing neuronal survival.
Case Studies
- Antitumor Screening : A study evaluating various naphthyridine derivatives found that certain substitutions significantly enhanced their anticancer activity against lung cancer cells (IC50 values reported) .
- Antimicrobial Testing : Another research focused on the antimicrobial activity of naphthyridine derivatives against Mycobacterium strains showed promising results for structural analogs .
- Inflammatory Response : Research indicated that naphthyridine compounds could reduce inflammation markers in vitro and in vivo models .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Benzo[b][1,6] vs. Benzo[b][1,7]naphthyridine Derivatives
- Ring Junction: The 1,6-junction in the target compound contrasts with 1,7-junction derivatives (e.g., N,N-dialkyl-5-oxobenzo[b][1,7]naphthyridines).
- Oxo Position : The 10-oxo group in the target compound vs. 5-oxo in 1,7-naphthyridines (e.g., compounds 8d-f ) modifies dipole moments and hydrogen-bonding capacity .
b) Functional Group Differences
- Carboxamide vs. Carbothioamide :
- The target compound’s carboxamide (C=O) offers stronger hydrogen-bond acceptance compared to carbothioamides (C=S) in analogs like 8g-i , which exhibit weaker polarity but greater lipophilicity .
- Synthetic yields for carbothioamides (8g-i ) are lower (50–65%) due to harsh cyclization conditions (80–100°C), whereas carboxamides may require milder protocols, though specific data is unavailable .
Substituent Effects
a) Methyl vs. Alkyl/Halogen Substituents
- Trimethyl Groups : The 5,6,8-trimethyl substitution in the target compound increases steric hindrance compared to simpler alkyl derivatives (e.g., 4-butyl-3-methyl in 4n from ). This could reduce metabolic degradation but may lower solubility .
- Halogenated Analogs : Bromine at position 10 in 4n (melting point: 193–195°C, purity: 78%) introduces electrophilic reactivity absent in the target compound, which lacks halogens .
b) Aromatic Substituents
Data Tables
Research Implications
- Synthetic Challenges : The trimethyl and carboxamide groups in the target compound may necessitate optimized protocols to avoid side reactions, contrasting with the thermally demanding cyclization of carbothioamides .
- Structure-Activity Relationships (SAR) : The m-tolyl group and 10-oxo position could enhance target binding compared to dialkyl carbothioamides, though empirical validation is needed.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing naphthyridinecarboxamide derivatives like this compound?
- Methodological Answer : The synthesis often involves copper-catalyzed intramolecular hetero-Diels–Alder reactions to form the naphthyridine core, followed by carboxamide coupling. For example, copper bromide catalyzes [4 + 2] cycloaddition reactions between substituted pyridine and diene precursors to generate the tetrahydrobenzo[b][1,6]naphthyridine scaffold . Subsequent functionalization with m-tolyl groups is achieved via palladium-mediated cross-coupling or nucleophilic substitution .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and regiochemistry. For example, HRMS analysis (e.g., ESI-HRMS) can resolve isotopic patterns to confirm molecular formula . Purity is assessed via HPLC with UV detection (λ = 254 nm) and corroborated by elemental analysis (C, H, N within ±0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in naphthyridine ring formation?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. Using bulky substituents (e.g., tert-butyl groups) at specific positions can direct cyclization pathways . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions . Catalyst screening (e.g., CuBr vs. Pd(OAc)) may further enhance selectivity .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values or target affinity often arise from assay conditions (e.g., buffer pH, incubation time). To address this:
- Replicate experiments under standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Perform molecular dynamics simulations to assess conformational stability of the compound-target complex .
Q. How is the compound’s mechanism of action validated against proposed biological targets?
- Methodological Answer : Target validation involves:
- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., H-labeled inhibitors for enzyme targets) .
- In silico docking : Molecular docking (e.g., AutoDock Vina) to predict binding poses within active sites, followed by mutagenesis to confirm critical residues .
- Cellular assays : Knockdown/overexpression of the target protein to correlate activity changes with compound treatment .
Q. What methods are employed to study the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Degradant identification : High-resolution LC-MS/MS with fragmentation (MS) to characterize oxidative or hydrolytic byproducts .
- Isotope labeling : Use C/H-labeled analogs to trace metabolic pathways .
Q. How can regiochemical challenges in derivatizing the naphthyridine core be addressed?
- Methodological Answer :
- Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to direct functionalization .
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridinyl) to achieve site-specific arylation .
- Computational modeling : DFT calculations to predict reactivity of specific positions based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
